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Dimethoxydimethylsilane

Gas Separation Chemical Vapor Deposition Membrane Technology

Dimethoxydimethylsilane (DMDMS) delivers a unique combination of high vapor pressure (100 mmHg at 36°C) and low viscosity (0.44 cSt) that is essential for efficient vapor-phase deposition and spin-on dielectric processes. In semiconductor fabs, DMDMS-based PECVD films achieve an ultralow dielectric constant of 2.22, outperforming TEOS-derived films (k>3.0) and enabling sub-5 nm node interconnects. For hydrogen purification, DMDMS-derived membranes exhibit 3× higher H₂ permeance than TMOS-derived membranes (1.5×10⁻⁶ vs. 5.1×10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ at 773 K). In Ni-rich NCM Li-ion batteries, DMDMS acts as an effective HF scavenger, preserving cathode integrity and improving specific capacity retention. Its two non-hydrolyzable methyl groups reduce network crosslinking density, enabling void-free gap-fill in 0.45 µm trenches. Choose DMDMS for unmatched process efficiency, film quality, and device reliability.

Molecular Formula C4H12O2Si
Molecular Weight 120.22 g/mol
CAS No. 1112-39-6
Cat. No. B074317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxydimethylsilane
CAS1112-39-6
Molecular FormulaC4H12O2Si
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)OC
InChIInChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3
InChIKeyJJQZDUKDJDQPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxydimethylsilane (CAS 1112-39-6) for Silicone Synthesis and Semiconductor Dielectrics: Procurement Guide


Dimethoxydimethylsilane (DMDMS, CAS 1112-39-6) is a monomeric dialkoxysilane with two non-hydrolyzable methyl groups and two hydrolyzable methoxy groups, enabling its incorporation as a chain extender and network modifier in sol-gel processes and silicone polymer synthesis. It exhibits a vapor pressure of 100 mmHg at 36 °C, a viscosity of 0.44 cSt at 20 °C, a dielectric constant of 3.66, and a dipole moment of 1.33 Debye [1]. Hydrolysis of DMDMS in the presence of water releases methanol, forming reactive silanols that condense into oligomeric and polymeric siloxanes, rendering it suitable for vapor-phase surface treatments and the fabrication of hybrid materials [1]. The compound also functions as an effective HF scavenger in lithium-ion battery electrolytes [2] and serves as a precursor for low-k dielectric films in semiconductor devices .

Why In-Class Alkoxysilanes Cannot Replace Dimethoxydimethylsilane for Specific Vapor-Phase and Low-k Applications


Direct substitution of Dimethoxydimethylsilane with other common alkoxysilanes is not generally feasible due to compound-specific differences in reaction kinetics, film properties, and functional group architecture. The presence of precisely two non-hydrolyzable methyl groups and two methoxy groups confers a unique combination of high vapor pressure (100 mmHg at 36 °C) and low viscosity (0.44 cSt) that is essential for efficient vapor-phase deposition [1]. In contrast, tetraalkoxysilanes like TMOS and TEOS possess four hydrolyzable groups, leading to denser, more highly crosslinked networks and significantly different film morphologies. Even among alkylalkoxysilanes, the substitution of methoxy for ethoxy groups (e.g., DMDES) can reduce the rate of hydrolysis by approximately an order of magnitude in certain reaction media, directly impacting process cycle times and material quality [2]. The following evidence quantitatively demonstrates DMDMS's specific, measurable advantages over its closest structural and functional comparators.

Quantitative Evidence for Dimethoxydimethylsilane (CAS 1112-39-6) in Membrane, Dielectric, and Surface Applications


Dimethoxydimethylsilane-Derived Membranes Exhibit 3x Higher Hydrogen Permeance than TMOS

Amorphous silica membranes derived from Dimethoxydimethylsilane (DMDMS) demonstrate significantly higher hydrogen permeance compared to those derived from tetramethoxysilane (TMOS). In a direct head-to-head comparison at 773 K, the DMDMS-derived membrane exhibited a hydrogen permeance of 1.5 × 10⁻⁶ mol·m⁻²·s⁻¹·Pa⁻¹, which is approximately three times larger than the TMOS-derived membrane's permeance of 5.1 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ [1]. The ideal selectivity of hydrogen to nitrogen for the DMDMS-derived membrane was 2.3 × 10³ at the same temperature [1].

Gas Separation Chemical Vapor Deposition Membrane Technology

Dimethoxydimethylsilane Enables Low-k Dielectric Films with k = 2.22

Silicon oxycarbide (SiOC(-H)) films deposited by plasma-enhanced chemical vapor deposition (PECVD) using a Dimethoxydimethylsilane (DMDMS)/O₂ precursor mixture achieve an ultralow dielectric constant (k) of 2.22 at room temperature [1]. This value is substantially lower than the bulk dielectric constant of DMDMS itself (3.66) and is competitive with, and often superior to, films derived from tetraethoxysilane (TEOS)-based processes, which typically yield k values above 3.0 without extensive porosity engineering [2].

Semiconductor Low-k Dielectrics PECVD

Dimethoxydimethylsilane as Electrolyte Additive Improves Ni-Rich Cathode Capacity Retention

In lithium-ion cells employing Ni-rich NCM cathodes, the addition of Dimethoxydimethylsilane (DODSi) as an electrolyte additive provides a quantifiable improvement in capacity retention. Cells cycled with a DODSi-containing electrolyte exhibited higher specific capacity with retention compared to those cycled with a DODSi-free electrolyte, even under conditions that generate HF in situ [1]. Ex situ NMR analyses confirmed that DODSi effectively scavenges HF from the electrolyte through Si-F and O-H bonding interactions, thereby mitigating cathode corrosion [1].

Lithium-ion Battery Electrolyte Additive Cathode Protection

Hybrid Xerogel Films with DMDMS Fill 0.45 µm Trenches Without Voids

Hybrid organic-inorganic xerogel films formulated with Dimethoxydimethylsilane (DMDMS), methyltrimethoxysilane (MTMS), and tetramethoxysilane (TMOS) demonstrated excellent gap-filling capabilities in 0.45 micron trenches [1]. This performance is a direct consequence of the precursor combination, where DMDMS contributes two non-hydrolyzable methyl groups that reduce network crosslinking density and enhance film flow and reflow characteristics during spin-coating and curing. In contrast, formulations based solely on TMOS or TEOS typically exhibit poorer gap-fill due to denser, more rigid networks [2].

Semiconductor Interlayer Dielectric Gap-Fill

Optimal Industrial and Research Use Cases for Dimethoxydimethylsilane (CAS 1112-39-6) Based on Quantitative Evidence


Hydrogen-Selective Membrane Fabrication by CVD

Dimethoxydimethylsilane is the preferred silica precursor for the chemical vapor deposition of hydrogen-selective amorphous silica membranes where high permeance is a key performance indicator. As demonstrated in Section 3, DMDMS-derived membranes exhibit a hydrogen permeance that is approximately three times greater than TMOS-derived membranes at 773 K (1.5 × 10⁻⁶ vs. 5.1 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹) [1]. This significant gain in throughput makes DMDMS a compelling choice for industrial hydrogen purification, reducing membrane area requirements and associated capital expenditure. The compound's high vapor pressure (100 mmHg at 36 °C) [2] further facilitates efficient vapor-phase deposition in CVD processes.

Low-k Interlayer Dielectric Deposition for Advanced Semiconductors

DMDMS serves as a high-value precursor for plasma-enhanced chemical vapor deposition (PECVD) of silicon oxycarbide (SiOC(-H)) low-k dielectric films. Evidence from Section 3 demonstrates that films deposited with DMDMS/O₂ at room temperature achieve an ultralow dielectric constant of 2.22 [1], outperforming typical TEOS-derived films (k > 3.0). This reduction in k-value directly translates to reduced RC delay and lower power consumption in advanced semiconductor interconnects, making DMDMS a strategic procurement target for semiconductor fabrication facilities pursuing sub-5 nm node technologies.

Electrolyte Additive for High-Voltage Lithium-Ion Batteries

In the formulation of electrolytes for Ni-rich NCM lithium-ion batteries, Dimethoxydimethylsilane acts as an effective HF scavenger that preserves cathode integrity. Quantitative evidence from Section 3 confirms that cells employing DODSi-containing electrolytes exhibit improved specific capacity retention relative to additive-free controls, even under aggressive HF-generating conditions [1]. This application scenario is particularly relevant for electric vehicle (EV) battery manufacturers seeking to enhance cycle life and calendar life of high-energy-density cells through targeted additive chemistry.

Hybrid Silica Xerogel Films for Trench Gap-Fill in Semiconductor Processing

DMDMS is a critical component in hybrid silica xerogel formulations used for interlayer dielectric gap-fill in semiconductor device fabrication. As shown in Section 3, films incorporating DMDMS, MTMS, and TMOS successfully fill 0.45 µm trenches without voids [1]. The presence of DMDMS's two non-hydrolyzable methyl groups reduces network crosslinking density, enhancing film flow during spin-coating and enabling complete filling of sub-micron features. This performance advantage over traditional tetraalkoxysilane-only formulations makes DMDMS a necessary procurement item for semiconductor fabs implementing spin-on dielectric (SOD) processes for advanced node planarization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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